2-Methyl-1,7-naphthyridin-4-amine
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Overview
Description
2-Methyl-1,7-naphthyridin-4-amine is a heterocyclic compound with the molecular formula C9H9N3 It belongs to the class of naphthyridines, which are characterized by a fused ring system containing two nitrogen atoms
Mechanism of Action
Target of Action
Derivatives of naphthyridines, a class of compounds to which 2-methyl-1,7-naphthyridin-4-amine belongs, are known for their diverse biological activity . They have been found among alkaloids and physiologically active substances of synthetic origin .
Mode of Action
It has been observed that the reactivity of 2-methyl-6-phenylbenzo[c][1,7]naphthyridine, a related compound, in alkylation, oxidation, and electrophilic substitution reactions has been studied . The reaction of 2-methyl-6-phenylbenzo[c][1,7]naphthyridines with POCl3 yielded the previously unknown 4-chloro-2-methyl-6-phenylbenzo[c][1,7]naphthyridine . Its dehalogenation and substitution of halogen by nitrogen and sulfur nucleophiles were studied .
Biochemical Pathways
Naphthyridine derivatives are known to be involved in various signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,7-naphthyridin-4-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization, can yield the desired naphthyridine derivative. Another method involves the use of multicomponent reactions, where multiple reactants are combined in a single step to form the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,7-naphthyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include naphthyridine oxides, reduced naphthyridine derivatives, and various substituted naphthyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-1,7-naphthyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It finds applications in the development of materials with specific properties, such as light-emitting diodes and molecular sensors.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: Another naphthyridine derivative with different substitution patterns.
1,8-Naphthyridine: Known for its diverse biological activities and applications in medicinal chemistry.
1,5-Naphthyridine: Exhibits unique reactivity and is used in various synthetic applications.
Uniqueness
2-Methyl-1,7-naphthyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-1,7-naphthyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-4-8(10)7-2-3-11-5-9(7)12-6/h2-5H,1H3,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGGIDBMGJMKCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CN=CC2=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694989 |
Source
|
Record name | 2-Methyl-1,7-naphthyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245210-84-7 |
Source
|
Record name | 2-Methyl-1,7-naphthyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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